molecular formula C13H16N2 B2459465 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine CAS No. 2305559-63-9

4-(1-Prop-2-ynylpiperidin-4-yl)pyridine

Cat. No.: B2459465
CAS No.: 2305559-63-9
M. Wt: 200.285
InChI Key: ZHAXOKUFBKUBHH-UHFFFAOYSA-N
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Description

4-(1-Prop-2-ynylpiperidin-4-yl)pyridine is a compound that features a piperidine ring substituted with a prop-2-ynyl group and a pyridine ring. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds through the formation of a dihydropyridine intermediate, which is then oxidized to yield the pyridine derivative.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and efficiency. This can include the use of catalysts, microwave-assisted synthesis, and other advanced techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Prop-2-ynylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce different functional groups into the piperidine or pyridine rings .

Scientific Research Applications

4-(1-Prop-2-ynylpiperidin-4-yl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Prop-2-ynylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Prop-2-ynylpiperidin-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(1-prop-2-ynylpiperidin-4-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-9-15-10-5-13(6-11-15)12-3-7-14-8-4-12/h1,3-4,7-8,13H,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAXOKUFBKUBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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